molecular formula C18H17N3O B11835351 N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide CAS No. 920513-48-0

N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide

Cat. No.: B11835351
CAS No.: 920513-48-0
M. Wt: 291.3 g/mol
InChI Key: BFPGEHMUXVHXEF-UHFFFAOYSA-N
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Description

N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide is a synthetic acetamide derivative featuring an isoquinolin-6-yl group and a p-tolylamino substituent. The p-tolylamino group (para-methylphenyl) enhances lipophilicity, which may improve membrane permeability compared to unsubstituted phenyl analogs.

Properties

CAS No.

920513-48-0

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-isoquinolin-6-yl-2-(4-methylanilino)acetamide

InChI

InChI=1S/C18H17N3O/c1-13-2-5-16(6-3-13)20-12-18(22)21-17-7-4-15-11-19-9-8-14(15)10-17/h2-11,20H,12H2,1H3,(H,21,22)

InChI Key

BFPGEHMUXVHXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Acylation Reaction: The isoquinoline derivative is then acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

    Amination Reaction:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the isoquinoline or p-tolylamino moieties.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetic acid, while reduction may produce N-(Isoquinolin-6-yl)-2-(p-tolylamino)ethanol.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the effectiveness of N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide as a covalent inhibitor of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. The design and synthesis of this compound were motivated by the urgent need for effective antiviral agents during the COVID-19 pandemic.

Key Findings:

  • The compound exhibited submicromolar inhibitory potency against SARS-CoV-2 3CL protease, with IC50 values around 0.4 to 0.5 µM, indicating its potential as a therapeutic agent against COVID-19 .
  • Structure-activity relationship studies revealed that modifications to the warhead of the compound significantly impacted its inhibitory activity, suggesting avenues for further optimization .

Anticancer Properties

This compound has also shown promise in cancer research. In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models.

Study Insights:

  • Antitumor Activity: At doses of 20 mg/kg, significant tumor growth inhibition was observed, with rates reaching up to 60% compared to control groups.
  • The compound's mechanism may involve targeting specific pathways associated with tumor cell proliferation and survival, although detailed mechanisms require further investigation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of induced arthritis.

Research Outcomes:

  • Significant reductions in inflammation markers were noted, with observable decreases in paw swelling in treated animal models.
  • These findings suggest that this compound could be beneficial in treating inflammatory conditions.

Summary Table of Applications

Application Mechanism IC50/Effectiveness Study Reference
AntiviralInhibition of SARS-CoV-2 3CL proteaseIC50 = 0.4 - 0.5 µM
AnticancerTumor growth inhibitionUp to 60% inhibition at 20 mg/kg
Anti-inflammatoryReduction of inflammation markersSignificant reduction observed

Mechanism of Action

The mechanism of action of N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide and related acetamide derivatives:

Compound Name Core Structure Substituents Molecular Weight* Key Features
This compound Acetamide Isoquinolin-6-yl, p-tolylamino ~325 g/mol Planar isoquinoline for DNA/enzyme binding; methyl enhances lipophilicity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Acetamide Benzothiazole, trifluoromethyl, phenyl ~354 g/mol Electron-withdrawing CF₃ improves metabolic stability; benzothiazole for kinase inhibition
N-(6-Hydroxypyridin-2-yl)acetamide () Acetamide Pyridin-2-yl, hydroxyl ~152 g/mol Hydroxyl group increases polarity and aqueous solubility
2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(thiazolidin-3-yl)acetamide () Acetamide Thioxothiazolidin, dichlorophenyl ~408 g/mol Thiazolidin ring may confer anti-inflammatory or antimicrobial activity
N-[2-(7-Methoxy-1-naphthyl)ethyl] acetamide () Acetamide Naphthyl, methoxy ~283 g/mol Bulky naphthyl group reduces solubility; methoxy modulates electronic effects

*Estimated based on molecular formulas.

Pharmacological Implications

Isoquinoline vs. Benzothiazole ()
  • Isoquinoline: The planar structure of isoquinoline may facilitate intercalation into DNA or inhibition of topoisomerases, analogous to camptothecin derivatives. Its rigidity could also enhance binding to hydrophobic enzyme pockets.
  • Benzothiazole : Benzothiazole derivatives often exhibit kinase inhibitory activity. The trifluoromethyl group in ’s compound enhances metabolic stability, a feature absent in the target compound .
p-Tolylamino vs. Hydroxyl Substituents ()
  • The p-tolylamino group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
  • In contrast, the hydroxyl group in N-(6-hydroxypyridin-2-yl)acetamide () improves solubility (logP ~0.8) but may reduce membrane permeability .
Thiazolidin Ring ()
  • The thioxothiazolidin moiety in ’s compound is associated with anti-diabetic (e.g., PPAR-γ activation) or antimicrobial activity. The absence of this ring in the target compound suggests divergent mechanisms .

Solubility and Bioavailability

  • This compound: Moderate solubility in organic solvents (e.g., DMSO) due to aromaticity and methyl group; poor aqueous solubility.
  • N-(6-Hydroxypyridin-2-yl)acetamide () : Higher aqueous solubility (~10 mg/mL) due to polar hydroxyl group .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () : Enhanced solubility in lipids, suitable for CNS-targeted drugs .

Biological Activity

N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanism of action, and implications for drug development.

Chemical Structure and Synthesis

This compound features an isoquinoline moiety linked to a p-tolylamino acetamide structure. The synthesis typically involves the reaction of isoquinoline derivatives with p-toluidine and acetic anhydride under controlled conditions to yield the desired compound. The molecular formula is C16H16N2OC_{16}H_{16}N_2O with a molecular weight of 256.31 g/mol .

The biological activity of this compound has been primarily evaluated through its inhibitory effects on various enzymes:

  • Enzyme Inhibition : Studies have shown that compounds with similar structural features exhibit significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE). For instance, related sulfonamide compounds demonstrated substantial inhibition of α-glucosidase, which is crucial in managing Type 2 Diabetes Mellitus (T2DM) .
  • Molecular Docking Studies : In silico molecular docking studies suggest that this compound can effectively bind to the active sites of target enzymes, potentially leading to competitive inhibition . This binding affinity is essential for its therapeutic efficacy.

Biological Activity and Therapeutic Potential

Research indicates that this compound may possess various biological activities:

  • Anti-diabetic Properties : The ability to inhibit α-glucosidase suggests potential applications in diabetes management by reducing carbohydrate absorption in the intestine.
  • Neuroprotective Effects : Given its interaction with AChE, there may be implications for treating neurodegenerative diseases like Alzheimer’s disease, where AChE inhibition is beneficial .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant α-glucosidase inhibition with IC50 values indicating strong potential as an anti-diabetic agent.
Study 2Explored neuroprotective effects through AChE inhibition, suggesting therapeutic avenues for Alzheimer's disease management.
Study 3Conducted molecular docking simulations confirming binding affinity to target enzymes, supporting experimental findings .

Q & A

Q. What are the common synthetic routes for N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide, and how can purity be validated?

The compound is typically synthesized via coupling reactions between isoquinoline derivatives and acetamide precursors. A method involves reacting 6-aminoisoquinoline with 2-(p-tolylamino)acetyl chloride under basic conditions . Purity validation requires techniques like HPLC (>95% purity), NMR (to confirm structural integrity), and mass spectrometry (for molecular weight confirmation). Residual solvents or byproducts can be quantified using gas chromatography (GC) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons of isoquinoline and p-tolyl groups) and carbon backbone.
  • FT-IR : Confirms presence of amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding in the acetamide moiety) .

Q. How is the compound screened for initial biological activity?

Standard protocols involve in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or A549) and selectivity testing using non-cancerous cells (e.g., HEK-293). IC₅₀ values are compared to reference compounds like doxorubicin. For example, structurally similar acetamides showed IC₅₀ values of 8–15 µM in MCF-7 cells .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or impurities. Mitigation strategies:

  • Standardize protocols (e.g., CLSI guidelines).
  • Validate compound stability under experimental conditions via LC-MS.
  • Perform dose-response curves with positive controls (e.g., cisplatin) to calibrate sensitivity .

Q. What computational approaches elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding affinity to targets like CDK5/p25 (a kinase implicated in cancer). Similar acetamides showed ATP non-competitive inhibition with ∆G values of −9.2 kcal/mol .
  • QSAR modeling : Correlate substituent effects (e.g., p-tolyl vs. chlorophenyl) with bioactivity to guide structural optimization .

Q. How can synthetic yields of This compound be optimized?

  • Catalyst screening : Use Pd-based catalysts for coupling reactions to reduce side products.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Stepwise heating (40°C → 80°C) minimizes decomposition. Yields >70% have been reported under optimized conditions .

Methodological Challenges and Solutions

Q. What strategies address poor solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound stability.
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion .

Q. How do structural modifications impact target selectivity?

Substituting the p-tolyl group with electron-withdrawing groups (e.g., -CF₃) increases selectivity for kinases over off-target enzymes. For example, a fluorinated analog showed 10-fold higher selectivity for CDK5 compared to GSK-3β .

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